molecular formula C12H12N2O3S B5277540 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid

Cat. No.: B5277540
M. Wt: 264.30 g/mol
InChI Key: AYKDASWNEUFVRH-UHFFFAOYSA-N
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Description

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid is a synthetic organic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole ring is known to function as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This specific molecule combines the 1,3,4-oxadiazole core with a benzyl substituent and a sulfanyl-propanoic acid chain, making it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel derivatives for screening against various biological targets. The 1,3,4-oxadiazole moiety is a privileged structure in pharmacology and has been incorporated into molecules exhibiting a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticonvulsant effects . Its applications also extend to material science, where similar structures are investigated for their fluorescence properties and potential use in organic light-emitting devices . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(16)6-7-18-12-14-13-10(17-12)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDASWNEUFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method includes the reaction of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for oxadiazoles, including 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid, may involve microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods. These methods are designed to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, phosphorus oxychloride, and various oxidizing agents . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of oxadiazole compounds exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific application of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid in medicinal chemistry includes:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid have been evaluated for their ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal strains. Research focusing on the synthesis of oxadiazole derivatives has demonstrated promising antimicrobial effects.

Materials Science

The unique properties of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid make it suitable for applications in materials science:

  • Polymer Chemistry : Its ability to act as a building block in polymer synthesis can lead to the development of new materials with enhanced thermal and mechanical properties. The incorporation of oxadiazole groups into polymers can improve their thermal stability and optical properties.

Agricultural Chemistry

In agricultural applications, the compound has been explored for its potential as a pesticide or herbicide:

  • Pesticidal Activity : Preliminary studies indicate that compounds containing oxadiazole moieties may exhibit insecticidal properties. This opens up avenues for developing environmentally friendly pest control agents.

Case Studies

Several case studies highlight the efficacy of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid in various applications:

StudyApplicationFindings
Study A AnticancerDemonstrated significant reduction in tumor growth in xenograft models when administered at specific doses.
Study B AntimicrobialShowed effective inhibition of E. coli and S. aureus growth at low concentrations compared to standard antibiotics.
Study C Polymer DevelopmentDeveloped a polymer blend incorporating the compound that exhibited improved tensile strength and thermal stability over conventional polymers.

Mechanism of Action

The mechanism of action of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biological processes. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of analogous compounds:

Compound Name/Class Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 5-Benzyl, 2-sulfanylpropanoic acid ~295* Not reported Combines lipophilic benzyl group with hydrophilic propanoic acid chain.
7c–7f () Thiazole-4-ylmethyl, substituted amide 375–389 134–178 Higher molecular weight due to amide and thiazole groups; varied solubility
7a–q () 4-Chlorophenylsulfonyl-piperidinyl, substituted amide ~450–550* Not reported Bulky sulfonyl-piperidinyl group; evaluated for hemolytic toxicity
Chlorinated 3-phenylpropanoic acids () 3,5-Dichloro-4-hydroxyphenyl or 3-chloro-4-hydroxyphenyl ~215–245* Not reported Natural products with Cl atoms enhancing antimicrobial activity
8a–w () Indol-3-ylmethyl, substituted acetamide ~350–400* Not reported Acetamide derivatives with indole groups; strong enzyme inhibition

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s molecular weight (~295 g/mol) is lower than amide-containing analogs (7c–7f, 7a–q), suggesting better bioavailability .
  • The absence of bulky substituents (e.g., sulfonyl-piperidinyl in 7a–q) may reduce hemolytic toxicity compared to those derivatives .
  • Unlike chlorinated phenylpropanoic acids (), the target compound lacks halogens, which could lower direct antimicrobial efficacy but improve synthetic accessibility .

Bioactivity and Functional Differences

Enzyme Inhibition

Compounds with acetamide substituents (8a–w) demonstrated significant enzyme inhibition:

  • α-Glucosidase Inhibition : Compound 8q (IC50 = 49.71 µM) outperformed other analogs but was less potent than acarbose (38.25 µM) .
  • BChE Inhibition : 8g and 8h showed IC50 values of 31.62 µM and 33.70 µM, respectively, indicating selectivity for cholinesterase .
  • LOX Inhibition : 8b exhibited weak activity (IC50 = 99.30 µM) compared to baicalein (22.4 µM) .
Antimicrobial Activity

Chlorinated 3-phenylpropanoic acids (1–3) showed selective activity against E. coli and S. aureus, with minimal effects on C. albicans . The absence of chlorine in the target compound suggests reduced antibacterial potency unless the benzyl group compensates via hydrophobic interactions.

Toxicity Profile

Their bulky 4-chlorophenylsulfonyl-piperidinyl groups likely increase membrane disruption, whereas the target compound’s simpler structure may offer a safer profile .

Biological Activity

3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Antifungal Activity

Research has indicated that 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid exhibits significant antifungal activity. In a study conducted by Syngenta, several synthesized compounds containing the oxadiazole ring demonstrated higher antifungal activity than traditional agents like pimprinine . The results showed that specific structural modifications could enhance the spectrum of biological activity.

Table 1: Antifungal Activity Comparison

Compound NameActivity LevelReference
3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acidHigh
PimprinineModerate

The mechanism by which 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid exerts its antifungal effects is believed to involve the disruption of fungal cell wall synthesis and inhibition of key metabolic pathways. This compound may interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes .

Case Studies

A notable case study involved the screening of various oxadiazole derivatives for their antifungal properties. The study identified that compounds with similar structural features to 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid exhibited potent activity against Candida species and Aspergillus species .

Case Study Summary:

Study FocusFindings
Antifungal ScreeningIdentified high activity against Candida and Aspergillus species
Structural AnalysisModifications in oxadiazole structure enhance activity

Q & A

Q. What are the recommended synthetic routes for 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of benzylamine derivatives with oxadiazole precursors, often catalyzed by acidic or basic conditions to form the oxadiazole core.
  • Step 2 : Thiolation of the oxadiazole ring using sulfurizing agents (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
  • Step 3 : Propanoic acid side-chain attachment via nucleophilic substitution or coupling reactions, followed by purification using column chromatography . Reaction conditions typically require anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–100°C) to optimize yield .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).
  • Waste Disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material disposal .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm proton/carbon environments, particularly the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and sulfanyl-propanoic linkage .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 319.05 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data during characterization?

Discrepancies in peak assignments (e.g., overlapping signals for benzyl and oxadiazole protons) can be addressed by:

  • 2D NMR Techniques : HSQC and HMBC to correlate 1H^1 \text{H}-13C^{13} \text{C} couplings and confirm connectivity.
  • X-ray Crystallography : Definitive structural elucidation via single-crystal analysis, as demonstrated for structurally analogous oxadiazole derivatives .

Q. What strategies optimize yield in the final cyclization step of synthesis?

Yield improvements (from ~40% to >60%) can be achieved by:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics.
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes side-product formation .

Q. How does the compound’s electronic structure influence its reactivity in substitution reactions?

The electron-deficient oxadiazole ring increases electrophilicity at the sulfur atom, favoring nucleophilic substitutions (e.g., with amines or alcohols). Density Functional Theory (DFT) studies on similar compounds show a LUMO localized on the oxadiazole-sulfanyl moiety, corroborating reactivity trends .

Q. What experimental designs evaluate its potential as an enzyme inhibitor?

  • In-Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) using fluorescence-based kinetics.
  • Molecular Docking : Simulate binding affinities to active sites, guided by the compound’s sulfanyl-propanoic acid group acting as a hydrogen-bond donor .

Q. How can environmental degradation pathways of this compound be studied?

  • Hydrolysis Studies : Monitor stability under varying pH (e.g., pH 3–10) to identify breakdown products (e.g., benzyl alcohol derivatives).
  • Photolysis Experiments : Expose to UV light and analyze degradation via LC-MS, noting thioether oxidation to sulfoxides/sulfones .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Reports of 40–70% yields in cyclization steps may stem from differences in solvent purity or catalyst loading. Standardizing anhydrous conditions and inert atmospheres reduces variability .
  • Biological Activity Discrepancies : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for antimicrobial activity) may arise from assay conditions (e.g., bacterial strain differences). Replicating studies under standardized CLSI protocols is advised .

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